Product packaging for 7,10-Dimethylbenzo[a]pyrene(Cat. No.:CAS No. 63104-33-6)

7,10-Dimethylbenzo[a]pyrene

Cat. No.: B1219146
CAS No.: 63104-33-6
M. Wt: 280.4 g/mol
InChI Key: XTPGPUORAJUZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7,10-Dimethylbenzo[a]pyrene is a methylated derivative of the well-studied polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene. With the molecular formula C22H16 and a molecular weight of 280.36 g/mol , this compound is a significant tool in experimental carcinogenesis and toxicology research. Its CAS Registry Number is 63104-33-6 . This compound is of particular interest in cancer research due to its high biological activity. Studies have demonstrated that this compound possesses significant tumor-initiating activity on the skin, and its potency has been directly compared to related carcinogens like Benzo[a]pyrene and 10-Methylbenzo[a]pyrene in comparative biological assays . Researchers utilize this chemical to investigate the complex mechanisms of chemical carcinogenesis, including the metabolic activation of procarcinogens, the formation of DNA adducts, and the subsequent processes that lead to tumor initiation . The presence of two methyl groups on the benzo[a]pyrene structure makes it a valuable compound for probing the structure-activity relationships of PAHs and the metabolic pathways, such as the "bay-region" activation theory, that are critical for their carcinogenic potential . Handling of this compound requires appropriate safety precautions. The aggregated GHS hazard classification indicates that it is harmful if swallowed (H302) . Standard safety advice includes washing thoroughly after handling, not eating or drinking in areas where the chemical is used, and using personal protective equipment . Disposal of this compound and any contaminated materials must comply with local, regional, national, and international regulations . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, or for personal, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16 B1219146 7,10-Dimethylbenzo[a]pyrene CAS No. 63104-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,10-dimethylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-13-6-7-14(2)20-18-11-10-16-5-3-4-15-8-9-17(12-19(13)20)22(18)21(15)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPGPUORAJUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=C(C=C1)C)C=CC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212444
Record name 7,10-Dimethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63104-33-6
Record name 7,10-Dimethylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63104-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10-Dimethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063104336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,10-Dimethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-L30 7,10-DIMETHYLBENZO(A)PYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Research on the Synthesis and Structural Analogues of 7,10 Dimethylbenzo a Pyrene

Methodological Approaches for 7,10-Dimethylbenzo[a]pyrene Chemical Synthesis

The synthesis of specific polycyclic aromatic hydrocarbons requires precise and often multi-step procedures to ensure the correct placement of substituent groups on the aromatic core. A specific method for the synthesis of this compound was reported by Newman and Kumar in 1977. While the detailed experimental steps from this specific publication are not widely available, general synthetic strategies for creating benzo[a]pyrene (B130552) derivatives often involve the construction of the fused ring system from smaller, functionalized aromatic precursors.

These syntheses can be complex. For example, the synthesis of benzo[a]pyrene itself has been achieved through various routes, one of which involves the Suzuki coupling of naphthalene-2-boronic acid with 2-bromobenzene-1,3-dialdehyde in a three-step process. Another general approach involves building the benzo[a]pyrene skeleton from precursors like 3,4-dihydrobenz[a]anthracen-1(2H)-one. Such methods could be adapted for methylated derivatives by using appropriately substituted starting materials, such as a methylated phenanthrene (B1679779) derivative.

Investigation of Methyl Group Positional Isomerism and its Implications for Reactivity

The position of methyl groups on the benzo[a]pyrene (BaP) backbone significantly influences the molecule's chemical and physical properties, including its reactivity. The presence and location of these groups can alter the electronic distribution and introduce steric strain, thereby affecting how the molecule interacts with light, enzymes, and other chemical entities.

One area of research is the phototoxicity of methylated BaP derivatives. A study investigating the induction of lipid peroxidation by various methylated benzo[a]pyrene (MBaP) isomers upon UVA photoirradiation provides insight into their relative reactivity. mdpi.comnih.gov The levels of lipid peroxidation, an indicator of oxidative damage, were found to be similar among BaP and its methylated isomers, including 3-MBaP, 4-MBaP, 6-MBaP, 7-MBaP, and 10-MBaP. mdpi.comnih.gov This suggests that under these specific photoirradiation conditions, the position of the methyl group on the BaP core does not dramatically alter the molecule's capacity to generate reactive oxygen species (ROS) that lead to lipid peroxidation. mdpi.comnih.gov

The study demonstrated that these compounds induce lipid peroxidation in a dose-dependent manner with respect to the UVA light dose. mdpi.comnih.gov The mechanism was suggested to involve the generation of ROS, as the process was inhibited by sodium azide (B81097) (a scavenger for singlet oxygen and free radicals) and enhanced by deuterium (B1214612) oxide (which extends the lifetime of singlet oxygen). mdpi.comnih.gov

Table 1: UVA-Induced Lipid Peroxidation by Benzo[a]pyrene and its Methylated Derivatives

Compound Lipid Peroxidation Level (nmol/mL) at 7 J/cm² UVA Lipid Peroxidation Level (nmol/mL) at 21 J/cm² UVA
Benzo[a]pyrene (BaP) 1.13 2.50
3-Methylbenzo[a]pyrene (3-MBaP) 1.38 2.38
4-Methylbenzo[a]pyrene (4-MBaP) 1.25 2.50
6-Methylbenzo[a]pyrene (6-MBaP) 1.25 2.25
7-Methylbenzo[a]pyrene (B1205412) (7-MBaP) 1.25 2.50
10-Methylbenzo[a]pyrene (10-MBaP) 1.25 2.50

Data sourced from a study on the photoirradiation of methylated benzo[a]pyrenes. mdpi.comnih.gov

Structural studies using X-ray crystallography have also shown that methyl groups, particularly in sterically crowded regions like the "bay-region," can cause significant distortions in the planar structure of the PAH molecule. This strain primarily manifests as an increase in the C-C-C bond angles in the vicinity of the methyl group, rather than significant torsion about the bonds. This molecular distortion can influence the molecule's fit into the active sites of metabolizing enzymes and its interaction with biological macromolecules like DNA.

Exploration of Related Benzo[a]pyrene Derivatives in Mechanistic Research

To understand the complex mechanisms of action of PAHs like this compound, researchers often study a variety of related structural analogues. These derivatives help to elucidate metabolic pathways, identify reactive intermediates, and probe the nature of interactions with biological targets.

Benzo[a]pyrene Diol Epoxides (BPDEs): Perhaps the most extensively studied derivatives are the benzo[a]pyrene diol epoxides. The "diol epoxide theory" posits that PAHs are metabolically activated to form these highly reactive species, which are considered the ultimate carcinogens. nih.gov The metabolic pathway involves a sequence of enzymatic reactions:

Cytochrome P450 enzymes (like CYP1A1 and CYP1B1) oxidize BaP to form benzo[a]pyrene-7,8-oxide. nih.govmdpi.com

Epoxide hydrolase hydrates the epoxide to yield trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BaP-7,8-diol). nih.govnih.gov

A second oxidation by cytochrome P450 enzymes at the 9,10-double bond of the diol produces the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govnih.gov

These electrophilic BPDEs can then form covalent adducts with cellular macromolecules, most notably with the purine (B94841) bases of DNA. mdpi.com The formation of (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide and its subsequent binding to the N2 atom of guanine (B1146940) is a critical event that can lead to mutations and initiate carcinogenesis. wikipedia.org The study of these diol epoxides is crucial for understanding the genotoxic mechanisms of the parent PAH. nih.govmdpi.com

Hydroxybenzo[a]pyrenes (OH-BaP): Phenolic derivatives, or hydroxybenzo[a]pyrenes, are another important class of analogues used in mechanistic research. They are primary metabolites of BaP and their formation is a key step in its detoxification and elimination pathway. However, some of these phenols are not simply inert end-products. Research has shown that the carcinogenicity of OH-BaP isomers varies dramatically with the position of the hydroxyl group.

For instance, a study comparing five isomeric phenols of BaP found that 2-hydroxybenzo[a]pyrene was a potent carcinogen, with activity comparable to the parent BaP, while 11-hydroxybenzo[a]pyrene (B1210394) was weakly carcinogenic, and the 1-, 3-, and 12-hydroxy isomers were noncarcinogenic under the test conditions. aacrjournals.orgaacrjournals.org The metabolite 3-hydroxybenzo[a]pyrene is often used as a biomarker for human exposure to benzo[a]pyrene. nih.govnih.gov Studying these phenolic derivatives helps to map metabolic pathways and understand how the position of a single functional group can drastically alter biological activity.

Mechanistic Research on the Metabolism of 7,10 Dimethylbenzo a Pyrene

Elucidation of Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups on the PAH structure, typically through oxidation. This initial step is a prerequisite for subsequent reactions and is primarily responsible for converting the chemically stable parent compound into biologically reactive metabolites.

Role of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1) in 7,10-Dimethylbenzo[a]pyrene Bioactivation

The bioactivation of PAHs is predominantly initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For benzo[a]pyrene (B130552) and its derivatives, the key isoforms involved are CYP1A1 and CYP1B1. nih.govnih.govmdpi.com These enzymes are inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR) pathway, meaning exposure can increase the rate of metabolic activation. nih.govwikipedia.org CYP1A1 and CYP1B1 catalyze the monooxygenation of the benzo-ring, introducing an oxygen atom to form an epoxide. nih.govresearchgate.net Studies comparing the metabolism of B[a]P and the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show that CYP1A1 and CYP1B1 are highly active in metabolizing these PAHs to diol and phenol (B47542) products. oup.comresearchgate.net Given the structural similarities, these isoforms are the principal enzymes responsible for the initial oxidative attack on the this compound molecule.

Table 1: Key Phase I Enzymes in PAH Metabolism

Enzyme Family Specific Isoform(s) Role in Metabolism
Cytochrome P450 CYP1A1, CYP1B1 Initial oxidation of the aromatic ring system to form epoxides. nih.govmdpi.com

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Hydrolysis of epoxide intermediates to form trans-dihydrodiols. nih.govoup.com |

Formation of Reactive Epoxide Intermediates from this compound

The initial oxidation by CYP1A1 and CYP1B1 converts this compound into various epoxide intermediates. nih.gov The position of the methyl groups influences the regioselectivity of the enzymatic attack. For the parent compound B[a]P, oxidation occurs at several positions, but the most significant pathway for its toxic effects involves the formation of B[a]P-7,8-epoxide. oup.com This epoxide is not the final reactive species but a precursor to a more potent metabolite.

Following this established "diol-epoxide" pathway, the initial epoxide of this compound is further processed. nih.govresearchgate.net The ultimate reactive metabolite for B[a]P is the benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comwikipedia.org This diol-epoxide is highly electrophilic and can form stable covalent adducts with cellular macromolecules. oup.com It is suggested that the activation mechanism for methylated B[a]P derivatives, including this compound, similarly involves the formation of an angular ring diol-epoxide. nih.gov These diol-epoxides can exist in different stereoisomeric forms (syn- and anti-), which possess varying degrees of biological activity. nih.gov

Enzymatic Hydrolysis of Epoxides to Dihydrodiols

The epoxide intermediates formed by CYP enzymes are substrates for microsomal epoxide hydrolase (mEH). oup.com This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to produce a trans-dihydrodiol. nih.govoup.com For the parent compound, B[a]P-7,8-epoxide is converted by mEH to (−)-benzo[a]pyrene-trans-7,8-dihydrodiol (B[a]P-7,8-diol). oup.com This dihydrodiol is the proximate carcinogenic metabolite, which is then re-oxidized by CYP enzymes in the subsequent step to form the ultimate carcinogenic diol-epoxide. nih.govoup.com The addition of purified epoxide hydrolase to in vitro systems has been shown to increase the formation of B[a]P-dihydrodiols, particularly the B[a]P-7,8-dihydrodiol. inchem.org Therefore, the action of mEH is a crucial step that bridges the initial and final stages of bioactivation.

Characterization of Phase II Metabolic Processes

Phase II metabolic reactions involve the conjugation of the now-functionalized metabolites from Phase I with endogenous, water-soluble molecules. These reactions generally serve as detoxification pathways, increasing the polarity of the metabolites and facilitating their excretion from the body.

Glucuronidation and Sulfation of this compound Metabolites

The hydroxylated metabolites of this compound, such as phenols and dihydrodiols, can undergo conjugation with glucuronic acid or sulfate (B86663). inchem.orginchem.org Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). acs.orgresearchgate.net These enzymes transfer a glucuronyl group or a sulfonate group, respectively, to the hydroxyl group of the metabolite. researchgate.net Studies on B[a]P show that its phenols, quinones, and dihydrodiols can all be conjugated to form glucuronides and sulfate esters. inchem.orginchem.org These conjugation reactions significantly increase the water solubility of the metabolites, which prevents their further oxidation into reactive species and promotes their elimination. acs.org In various cell types, sulfate and glucuronide conjugates of B[a]P metabolites are readily detected. inchem.orgtandfonline.com

Glutathione (B108866) Conjugation Pathways

An alternative and critical detoxification pathway for the reactive epoxide intermediates of this compound is conjugation with glutathione (GSH). researchgate.net This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). mdpi.comacs.org GSTs facilitate the nucleophilic attack of the sulfur atom of GSH on the electrophilic carbon of the epoxide ring, effectively neutralizing its reactivity. researchgate.net The resulting glutathione conjugates are considerably less toxic and more water-soluble than the parent epoxides. researchgate.net For B[a]P, conjugation of its diol-epoxides with GSH is considered a primary route of detoxification. inchem.orgresearchgate.net These GSH conjugates can then be further metabolized and are actively transported out of the cell, preventing damage to cellular components. researchgate.net

Table 2: Overview of Phase II Metabolic Reactions for PAH Metabolites

Reaction Type Key Enzymes Substrates (Metabolites) Products Purpose
Glucuronidation UDP-glucuronosyltransferases (UGTs) Phenols, Dihydrodiols Glucuronide Conjugates Detoxification, Increased Excretion. inchem.orginchem.org
Sulfation Sulfotransferases (SULTs) Phenols, Dihydrodiols Sulfate Esters Detoxification, Increased Excretion. inchem.orginchem.orgresearchgate.net

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Epoxides, Diol-Epoxides | Glutathione Conjugates | Detoxification of reactive electrophiles. acs.orgresearchgate.net |

Identification and Quantification of Specific this compound Metabolites

The metabolic fate of this compound is characterized by enzymatic transformations that yield a variety of products. Research into its metabolism has focused on identifying the key pathways, including the formation of diol-epoxides, phenols, and quinones, which are common for polycyclic aromatic hydrocarbons (PAHs).

The metabolic activation of many carcinogenic PAHs, such as the parent compound Benzo[a]pyrene (BaP), proceeds through the formation of diol-epoxides in the "bay region" of the molecule. inchem.orgnih.gov For BaP, this involves initial oxidation to form a 7,8-epoxide, which is then hydrolyzed by epoxide hydrolase to a 7,8-dihydrodiol. nih.govoup.com Subsequent oxidation by cytochrome P450 enzymes creates the ultimate carcinogenic metabolite, a 7,8-diol-9,10-epoxide. inchem.orgoup.com This process can result in four distinct stereoisomers. researchgate.net

While direct isolation and structural elucidation of a specific diol-epoxide for this compound is not extensively documented in available literature, mechanistic studies on related methylated BaP derivatives suggest that a similar activation pathway is probable. Research on the tumor-initiating activity of methylated BaP compounds indicates that their mechanism of activation likely involves the formation of an angular ring diol-epoxide or epoxide. nih.gov However, in vivo studies on mouse skin showed that this compound was inactive as a tumor initiator, suggesting that if a diol-epoxide is formed, it may not be produced in sufficient quantities or may not be in the correct stereochemical configuration to be carcinogenic in this model. nih.gov

The oxidation of this compound has been shown to yield identifiable phenolic and quinone metabolites. Enzymatic oxidation studies using rat liver microsomes demonstrated that the metabolism of this compound results in a range of products, with HPLC analysis showing peaks corresponding to the diol, quinone, and phenol regions of the chromatogram. nih.gov

Specifically, both chemical and enzymatic oxidation of this compound lead to the formation of quinones as stable products. nih.gov The formation of these quinones is preceded by the detection of 6-oxy radical intermediates. nih.gov This pathway is distinct from that of some other methylated derivatives; for instance, 6-methyl substitution on BaP effectively blocks the formation of oxy radicals and quinones. nih.gov For the parent compound BaP, common quinone metabolites include the 1,6-dione, 3,6-dione, and 6,12-dione. oup.com Phenolic metabolites of BaP, such as 3-hydroxy- and 9-hydroxybenzo[a]pyrene, are also major products. inchem.orgoup.com It is through analogous pathways that this compound is believed to be metabolized into its corresponding phenolic and quinone derivatives.

Analysis of Diol-Epoxide Formation and Stereochemistry

Comparative Metabolic Studies of this compound Across Biological Systems

Understanding the metabolism of this compound requires a comparative approach, examining its transformation in different biological systems and in relation to more extensively studied PAHs.

In vitro systems provide a controlled environment to study the enzymatic processes involved in the metabolism of this compound. Studies utilizing rat liver microsomes, a subcellular model rich in metabolic enzymes like cytochromes P450, have been pivotal. These experiments have shown that this compound is actively metabolized, yielding a spectrum of products. nih.gov High-performance liquid chromatography (HPLC) of the metabolites from these microsomal incubations revealed distinct peaks in the regions associated with diols, quinones, and phenols. nih.gov The enzymatic formation of quinones from this compound was a notable finding in these in vitro assays. nih.gov

While specific studies on this compound in cultured cell lines are limited, research on related PAHs in various cell lines, including those from fish and rat intestine, demonstrates significant differences in metabolic rates and product profiles, highlighting the importance of the specific cellular context. nih.govoup.com

Table 1: Metabolite Classes of this compound Identified in Rat Liver Microsome Incubations

Metabolite ClassDetection MethodFindingSource
DiolsHPLCPeaks observed in the diol region of the chromatogram. nih.gov
QuinonesHPLCIdentified as stable metabolic products. nih.gov
PhenolsHPLCPeaks observed in the phenol region of the chromatogram. nih.gov
6-Oxy RadicalsEPR SpectroscopyDetected as radical intermediates. nih.gov

The metabolic fate of a compound in a whole organism can differ significantly from in vitro findings due to complex absorption, distribution, and excretion processes. In vivo research on this compound has focused on its biological activity, which is intrinsically linked to its metabolism. nih.gov

In a key study using a mouse skin initiation-promotion model, this compound was found to be inactive as a tumor initiator at the doses tested. nih.gov This contrasts with the parent compound, BaP, which induced tumors in the same model. nih.gov The lack of carcinogenicity suggests that, within this in vivo system, this compound is not metabolically activated to a potent, ultimate carcinogen, or that it is efficiently detoxified. This finding aligns with the hypothesis that while the pathways for activation may exist, the extent and stereochemistry of metabolite formation are critical determinants of biological outcome. nih.gov

The metabolism of this compound is best understood when compared to the well-characterized pathways of Benzo[a]pyrene (BaP) and 7,12-Dimethylbenz[a]anthracene (DMBA).

Benzo[a]pyrene (BaP): The metabolism of BaP is a complex process involving multiple enzymatic steps that lead to a wide array of products. nih.goviarc.fr The primary activation pathway involves the formation of BaP-7,8-diol-9,10-epoxides, with the (+)-anti-BPDE stereoisomer being a particularly potent ultimate carcinogen. inchem.org Other significant metabolites include phenols (e.g., 3-OH-BaP, 9-OH-BaP), quinones (e.g., BaP-1,6-quinone, BaP-3,6-quinone), and other dihydrodiols like the 4,5-diol and 9,10-diol. oup.comunl.edu

7,12-Dimethylbenz[a]anthracene (DMBA): The metabolism of DMBA is distinct due to the presence of two methyl groups. Metabolic pathways for DMBA involve not only oxidation on the aromatic ring system to form dihydrodiols (e.g., 3,4-diol, 8,9-diol) but also extensive oxidation of the methyl groups. nih.govpnas.org This leads to the formation of hydroxymethyl derivatives such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 7-methyl-12-hydroxymethylbenz[a]anthracene, which can be further metabolized. pnas.org

This compound: The metabolism of this compound shows some parallels with BaP, such as the formation of phenols and quinones. nih.gov The methyl groups at the 7- and 10-positions influence its metabolic profile. Unlike the 6-methyl derivative, which blocks quinone formation, the methyl groups on this compound permit the formation of 6-oxy radicals and subsequent quinones. nih.gov While the diol-epoxide pathway is theorized to be a possible activation route, the lack of tumor-initiating activity in mouse skin suggests this pathway is less efficient or leads to non-carcinogenic stereoisomers compared to BaP. nih.gov

Table 2: Comparative Overview of Major Metabolic Pathways

CompoundDiol-Epoxide PathwayPhenol/Quinone FormationMethyl Group OxidationPrimary FindingSource
This compound Inferred as a possible but inefficient activation pathway.Yes, formation of quinones and phenols detected.Not extensively documented as a primary pathway.Inactive as a tumor initiator in mouse skin. nih.govnih.gov
Benzo[a]pyrene (BaP) Major activation pathway, leading to highly carcinogenic (+)-anti-BPDE.Yes, extensive formation of multiple phenol and quinone isomers.Not applicable.Potent carcinogen via diol-epoxide activation. inchem.orgnih.govoup.com
7,12-Dimethylbenz[a]anthracene (DMBA) Yes, activation via bay-region diol-epoxides (e.g., 3,4-diol-1,2-epoxide).Yes.Major pathway, leading to hydroxymethyl derivatives.Potent carcinogen activated via both ring and methyl group oxidation. nih.govpnas.org

Research on Dna Adduct Formation and Genotoxic Potential of 7,10 Dimethylbenzo a Pyrene

Mechanisms of DNA Adduct Formation by 7,10-Dimethylbenzo[a]pyrene Metabolites

The carcinogenic activity of many PAHs, including the parent compound benzo[a]pyrene (B130552), is largely attributed to their metabolic conversion into highly reactive diol epoxides. researchgate.netresearchgate.net This "bay region theory" posits that diol epoxides located in the angular "bay region" of a PAH are particularly potent carcinogens due to their high chemical reactivity. researchgate.net The metabolic activation pathway typically involves cytochrome P450 enzymes, which first form an epoxide across the molecule. This is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. oup.com A second epoxidation by P450 enzymes at the adjacent bay region double bond creates the ultimate carcinogenic metabolite, a diol epoxide, which can then covalently bind to DNA. researchgate.netoup.com For benzo[a]pyrene, the ultimate carcinogenic species is widely considered to be (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE). oup.com Studies suggest that the activation mechanism for methylated B[a]P derivatives, including this compound, likely follows a similar pathway involving the formation of an angular ring diol-epoxide. nih.gov

Once formed, the electrophilic diol epoxides of PAHs react with nucleophilic sites on DNA bases, forming stable covalent adducts. The primary targets for these reactions are the exocyclic amino groups of purine (B94841) bases. pnas.org For benzo[a]pyrene diol epoxide (BPDE), the predominant adduct is formed through the covalent binding of the C-10 position of the epoxide to the N²-exocyclic amino group of deoxyguanosine (dG). oatext.comacs.org Covalent adducts with deoxyadenosine (B7792050) (dA), primarily at the N⁶-exocyclic amino group, are also formed, though generally to a lesser extent. pnas.orgpnas.org In the case of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), another well-studied methylated PAH, adducts are formed with both deoxyguanosine and deoxyadenosine. aacrjournals.org While specific adduct structures for this compound are not extensively detailed in the literature, the general mechanism suggests that its diol epoxide metabolites would similarly form covalent adducts, primarily with deoxyguanosine and deoxyadenosine.

The position of methyl groups on the aromatic ring system can profoundly influence the metabolic activation and subsequent DNA binding of PAHs. For this compound, the methyl groups are located at positions 7 and 10. This substitution pattern is critical because it physically blocks the 7, 8, 9, and 10 positions, which are directly involved in the formation of the highly mutagenic bay-region 7,8-diol-9,10-epoxide of the parent compound, B[a]P. nih.gov The inability to form this specific, highly carcinogenic diol epoxide is thought to be a primary reason for the observed reduction in the mutagenic and carcinogenic activity of this compound compared to B[a]P. nih.govnih.gov This blocking effect alters the regioselectivity of metabolism, preventing the formation of the most potent DNA-binding intermediates.

Covalent Binding to Deoxyribonucleotides (e.g., Deoxyguanosine, Deoxyadenosine)

Methodologies for the Detection and Characterization of this compound-DNA Adducts

A variety of sensitive techniques have been developed to detect and characterize the structurally diverse DNA adducts formed by PAHs. These methods are essential for understanding the mechanisms of genotoxicity and for biomonitoring human exposure.

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts, capable of identifying as few as one adduct in 10⁸ to 10¹⁰ normal nucleotides. nih.govspringernature.com The standard procedure involves the enzymatic digestion of DNA to mononucleotides. The adducted nucleotides are then radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov A variation of the method, which involves treating the DNA digest with nuclease P1, enhances sensitivity by dephosphorylating the normal, unmodified nucleotides, thereby enriching the adducted nucleotides for the labeling reaction. nih.gov

The resulting radiolabeled adducts are typically separated using thin-layer chromatography (TLC) or, for more precise identification and quantification, by High-Pressure Liquid Chromatography (HPLC). nih.govoup.com HPLC analysis allows for the separation of individual adducts, which can then be quantified. oup.com This combined approach has been used to identify and quantify the specific adducts formed by various PAHs, such as B[a]P and DMBA, in different tissues and cell lines. oup.comaacrjournals.orgnih.gov

While chromatography can separate adducts, spectroscopic techniques are crucial for elucidating their precise chemical structures. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for characterizing DNA adducts. It provides mass information that helps to confirm the identity of the adduct and its fragmentation patterns can reveal structural details. acs.orgresearchgate.net

Fluorescence spectroscopy is another valuable method, as the aromatic hydrocarbon component of the adduct is fluorescent. Laser-excited fluorescence spectroscopy can be used to distinguish between different types of adducts based on their spectral characteristics. nih.gov Techniques like fluorescence line-narrowing spectroscopy have been used to identify specific B[a]P-DNA adducts in mouse skin. osti.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed three-dimensional structural information about adducts in solution, including their conformation within a DNA duplex. nih.gov

32P-Postlabeling Assay and High-Pressure Liquid Chromatography Analysis

Assessment of Genotoxicity of this compound

The genotoxic potential of this compound has been evaluated in mutagenicity and tumorigenicity assays, which consistently show it to be significantly less active than its parent compound, benzo[a]pyrene.

In mutagenicity tests using the Salmonella typhimurium assay (Ames test), this compound was found to be significantly less mutagenic than B[a]P. nih.gov In a comparative study, it was one of several methylated derivatives that showed reduced activity, a finding that supports the view that metabolic activation involving the 7-10 positions is critical for the high mutagenicity of B[a]P. nih.gov

Tumor-initiating studies on mouse skin further corroborate its low genotoxic potential. In an initiation-promotion experiment, this compound failed to induce any skin tumors, even at the highest dose tested. nih.gov In contrast, benzo[a]pyrene induced tumors in a dose-dependent manner in the same study. nih.gov This lack of tumor-initiating activity is consistent with the hypothesis that the methyl groups at the 7 and 10 positions hinder its metabolic activation into a potent carcinogen. nih.gov

Table 1: Comparative Mutagenicity of Benzo[a]pyrene and its Methylated Derivatives This table summarizes qualitative findings on the mutagenicity of various compounds relative to Benzo[a]pyrene (BP) as tested in Salmonella typhimurium.

CompoundMutagenic Activity Compared to Benzo[a]pyreneReference
This compound Significantly less active nih.gov
6-Methylbenzo[a]pyrene Approximately twice as active nih.gov
11-Methylbenzo[a]pyrene Slightly more mutagenic nih.gov
7-Methylbenzo[a]pyrene (B1205412) Significantly less active nih.gov
8-Methylbenzo[a]pyrene Significantly less active nih.gov
9-Methylbenzo[a]pyrene Significantly less active nih.gov
10-Methylbenzo[a]pyrene Significantly less active nih.gov
7,8-Dimethylbenzo[a]pyrene Significantly less active nih.gov

Micronucleus Induction Studies in Cultured Cells and Animal Tissues

The genotoxic potential of dimethylated benz[a]anthracenes, specifically 7,12-dimethylbenz[a]anthracene (DMBA), has been evaluated through micronucleus (MN) induction assays in various biological systems. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, serving as a key indicator of chromosomal damage.

In vivo studies using HRA/Skh hairless mice have demonstrated that topical application of DMBA leads to a significant, dose-dependent increase in micronuclei formation in skin keratinocytes. nih.gov A maximal induction was observed 12-24 hours after administration, indicating a period required for metabolic activation of the compound into its genotoxic form. nih.gov These findings suggest that the MN assay in skin cells can be a valuable tool for assessing the genotoxic and potentially carcinogenic effects of chemicals applied to the skin. nih.gov

Studies in cultured cells have corroborated these findings. In metabolically competent rat hepatoma cell lines (H4IIEC3/G- and 2sFou), which can activate promutagens into their reactive metabolites, DMBA was shown to be a potent inducer of micronuclei. oup.com A significant increase in MN formation was observed at nanomolar concentrations, highlighting its high genotoxic potency in these liver-derived cells. oup.com In contrast, studies using cultured human lymphocytes indicated that while DMBA could induce micronuclei, its effect was less pronounced compared to the 5-ring PAH, Benzo[a]pyrene (B[a]P), only showing an increase above control levels at higher concentrations. nih.gov

Table 1: Micronucleus Induction by 7,12-Dimethylbenz[a]anthracene (DMBA) in Different Systems

System Cell Type Key Finding Reference
In Vivo Mouse Skin Keratinocytes Dose-dependent increase in micronuclei; maximal induction at 12-24 hours post-application. nih.gov
In Vitro Rat Hepatoma Cells Significant micronucleus induction observed at low nanomolar concentrations. oup.com
In Vitro Human Lymphocytes Induced micronuclei only at higher concentrations (5 and 10 µg/ml); less potent than B[a]P. nih.gov

Comet Assay for DNA Strand Breaks

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. Research indicates that DMBA can induce such damage. Studies employing V79 lung fibroblasts from Chinese hamsters, which typically lack the enzymes to metabolize PAHs, found that DMBA and ten other PAHs caused DNA strand breaks even without external metabolic activation. nih.gov This effect was discovered to be dependent on photo-activation by standard laboratory fluorescent lighting, as performing the assay in the dark or under yellow light eliminated the DNA damage. nih.gov

In other cell systems, the results are more complex. In metabolically-competent human MCL-5 cells, DMBA was among several PAHs that failed to induce convincing levels of comet formation on their own. However, when DNA repair processes were inhibited using hydroxyurea (B1673989) and cytosine arabinoside, a significant increase in DNA damage was observed, suggesting that these cells efficiently repair the DNA lesions induced by DMBA, which can mask its genotoxic effect in a standard comet assay. This highlights that the detection of DNA strand breaks by PAHs can be highly dependent on the experimental conditions and the DNA repair capacity of the target cells.

Analysis of Chromosomal Aberrations and Mutagenic Potency

Beyond micronucleus formation, DMBA induces other significant chromosomal aberrations. A notable finding from studies in Chinese hamster-derived cell lines (V79-MZ and V79) is that DMBA specifically induces polyploidy, which is the state of having more than two full sets of chromosomes. oup.com This effect was observed without an external metabolic activation system and was distinct from the aneuploidy (an abnormal number of individual chromosomes) induced by B[a]P in the same study. oup.com This suggests a specific mechanism of action for DMBA on the cellular division process, potentially affecting the mitotic spindle. oup.com

In terms of broader mutagenic potency, DMBA is recognized as a powerful carcinogen, a property intrinsically linked to its ability to cause mutations. oup.com Its mutagenic activity is dependent on metabolic activation to diol epoxides that form DNA adducts. nih.gov Comparative studies on morphological cell transformation, an in vitro correlate of carcinogenesis, have been conducted in C3H10T1/2 mouse embryo fibroblasts. In these assays, DMBA demonstrated a higher transforming activity than B[a]P and other potent PAHs like dibenz[a,h]anthracene (B1670416) and 3-methylcholanthrene, indicating its high mutagenic and carcinogenic potential. oup.com

Comparative Analysis of DNA Adduct Profiles of this compound with Related PAHs

Quantitative and Qualitative Differences in Adduct Formation Compared to Benzo[a]pyrene

The carcinogenic activity of PAHs is largely attributed to the formation of covalent DNA adducts by their reactive metabolites. Comparative studies between DMBA and B[a]P reveal significant species-specific and tissue-specific differences in both the quantity and type of DNA adducts formed.

In mammary epithelial cells, a key target for DMBA-induced carcinogenesis, stark differences were observed between rat and human cells. nih.gov Rat mammary cells bound significantly more DMBA to their DNA than B[a]P under identical conditions. nih.gov Conversely, human mammary epithelial cells displayed the opposite pattern, forming more B[a]P-DNA adducts than DMBA-DNA adducts. nih.gov While the types of DMBA-DNA adducts were similar in both species, the major B[a]P adduct in human cells, the (+)-anti-B[a]P-7,8-dihydrodiol-9,10-epoxide (BPDE)-deoxyguanosine adduct, was formed at very low levels in rat cells. nih.gov

Quantitative analysis in female Sprague-Dawley rats following intramammillary injection showed that B[a]P formed higher total adduct levels in mammary epithelial cells compared to DMBA. nih.gov However, DMBA is generally considered a more potent mammary carcinogen in this model, suggesting that the total number of adducts is not the sole determinant of carcinogenic potency. oup.comnih.gov

Studies in mouse skin also show differences. While both compounds form adducts in all epidermal subpopulations, the most dense basal cells developed the highest levels of both B[a]P and DMBA adducts. aacrjournals.org High-pressure liquid chromatography (HPLC) analysis of these adducts revealed three major DMBA-DNA adducts, tentatively identified as adducts of the syn- and anti-DMBA-diol-epoxides with deoxyadenosine and deoxyguanosine. nih.gov

Table 2: Comparison of DNA Adduct Formation by DMBA and B[a]P

Feature DMBA B[a]P Reference
Binding in Rat Mammary Cells Higher binding relative to B[a]P. Lower binding relative to DMBA. nih.gov
Binding in Human Mammary Cells Lower binding relative to B[a]P. Higher binding relative to DMBA. nih.gov
Adduct Levels in Rat Mammary Gland (in vivo) 207 ± 72 adducts / 10⁹ nucleotides. 300 ± 45 adducts / 10⁹ nucleotides. nih.gov
Primary Adduct in Human Cells Forms characteristic syn- and anti-diol epoxide adducts. Predominantly forms the (+)-anti-BPDE-deoxyguanosine adduct. nih.gov

Correlation Between Adduct Levels and Downstream Biological Effects

A central tenet of chemical carcinogenesis is that the formation of DNA adducts is a critical initiating event that can lead to mutations and ultimately cancer. However, research shows that this relationship is complex, with both the quantity and the specific type (quality) of adducts playing crucial roles.

The higher carcinogenic activity of DMBA compared to B[a]P in the rat mammary gland, despite B[a]P sometimes forming more total adducts, suggests that the specific types of DMBA adducts or their persistence may be more biologically significant in that model. nih.govnih.gov The species-specific differences in adduct formation correlate well with carcinogenic susceptibility; for instance, the high efficiency of DMBA adduct formation in rat mammary cells is consistent with its potent carcinogenicity in that species. nih.gov

Furthermore, the inhibition of B[a]P-induced skin tumors by certain compounds has been shown to correlate with the loss of a specific B[a]P-deoxyguanosine adduct, even when the total binding of B[a]P metabolites to DNA increased. aacrjournals.org This strongly implies that the formation of a particular adduct may be a critical step in tumor initiation, and simply measuring the total level of DNA binding is insufficient to predict the biological outcome. aacrjournals.org The genotoxic products of B[a]P metabolism, specifically the 7,8-dihydrodiol-9,10 epoxide, react with DNA to create these premutagenic adducts, which are foundational to its carcinogenic mechanism. oup.com Therefore, the downstream biological effects of this compound and its analogues are intricately linked not just to whether DNA adducts are formed, but to their specific chemical structures, their quantity, and the efficiency with which they are repaired or lead to mutations in target cells.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline.

Extensive searches for research data specific to this compound have yielded insufficient information to populate the required sections and subsections. The existing body of research on polycyclic aromatic hydrocarbons (PAHs) and their molecular and cellular effects is overwhelmingly concentrated on more extensively studied compounds, primarily Benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA).

While these compounds are structurally related to this compound, substituting their data would be scientifically inaccurate and would violate the explicit instruction to focus exclusively on the specified compound. The molecular interactions, metabolic pathways, and cellular responses are highly specific to the chemical structure of each individual PAH. Therefore, extrapolating findings from B[a]P or DMBA to this compound would be speculative and would not meet the required standards of scientific accuracy.

Consequently, without dedicated research studies on the transcriptomic, proteomic, and signaling pathway alterations induced specifically by this compound, an authoritative and scientifically valid article that adheres to the provided structure cannot be created.

Molecular and Cellular Responses to 7,10 Dimethylbenzo a Pyrene Exposure

Perturbation of Cellular Signaling Pathways

Induction of Oxidative Stress Response Mechanisms (e.g., Nrf2 pathway)

Exposure to polycyclic aromatic hydrocarbons (PAHs) is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While direct studies on 7,10-Dimethylbenzo[a]pyrene are limited, research on analogous compounds like benzo[a]pyrene (B130552) (BaP) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provides significant insights into the potential mechanisms. A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com However, upon exposure to electrophiles and ROS, which can be generated during the metabolic activation of PAHs, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. aacrjournals.org In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. aacrjournals.org This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes. nih.govaacrjournals.org

Studies on BaP have shown that its metabolism can lead to the generation of ROS, which in turn activates the Nrf2 signaling pathway. researchgate.net This activation is a crucial adaptive response to mitigate cellular damage. The upregulation of Nrf2-dependent genes enhances the cell's capacity to neutralize ROS and detoxify the reactive metabolites of the PAH, thereby playing a protective role against its toxicity. nih.gov For instance, activation of the Nrf2 pathway can lead to reduced covalent binding of metabolically activated BaP to cellular DNA. aacrjournals.org Research on 4'-Bromoflavone, an activator of the Nrf2-ARE pathway, demonstrated that its administration significantly inhibited the incidence and multiplicity of mammary tumors induced by DMBA in rats, highlighting the protective role of this pathway. aacrjournals.org

Cell Cycle Dynamics and Proliferative Responses

Cell Cycle Arrest and Checkpoint Activation in Exposed Cells

Exposure to genotoxic agents like PAHs often triggers cell cycle arrest to allow time for DNA repair or to initiate apoptosis if the damage is too severe. Research on potent PAHs such as dibenzo[a,l]pyrene (B127179) has demonstrated that exposure leads to DNA adduct formation, a significant increase in the levels of the tumor suppressor protein p53, and a subsequent accumulation of cells in the G2 phase of the cell cycle. tandfonline.com Similarly, studies with BaP have shown that it can cause cell cycle arrest in the S and G2/M phases in various cell lines, including MCF-7 breast cancer cells. researchgate.net This arrest is often associated with the upregulation of regulatory proteins like cyclin A, cyclin B, and cyclin-dependent kinases (CDK1, CDK2). researchgate.net

The activation of cell cycle checkpoints is a critical component of the DNA damage response. Following exposure to BaP, an increase in p53 and the cyclin-dependent kinase inhibitor p21 has been observed. tandfonline.com p53 plays a crucial role in recognizing DNA damage and inducing cell cycle arrest or apoptosis. tandfonline.com The observed decrease in the nuclear division index (NDI) in human lymphocytes exposed to BaP suggests a cytostatic effect, indicating that the cells' progression through the cell cycle is impeded. oatext.com

Effects on Cell Proliferation and Apoptotic Pathways

The effects of PAHs on cell proliferation can be complex and cell-type dependent. While high concentrations of PAHs like DMBA can completely and irreversibly inhibit cell proliferation, lower concentrations of other PAHs such as BaP have been shown to act as weak mitogens in certain cell types, like human mammary epithelial cells. nih.gov

However, the more predominant and well-documented effect of carcinogenic PAHs is the induction of apoptosis, or programmed cell death. Exposure to BaP has been shown to induce apoptosis in a variety of cell lines. oup.comresearchgate.net The apoptotic process is often initiated through the intrinsic pathway, which involves mitochondrial dysfunction. This can include the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. aai.orgresearchgate.net

Studies on DMBA have revealed that it can induce apoptosis in pro/pre-B cells in a manner that is dependent on bone marrow stromal cells. aai.org It is hypothesized that the stromal cells metabolize DMBA into a reactive metabolite, DMBA-3,4-dihydrodiol-1,2-epoxide, which is then transferred to the B cells, triggering the apoptotic cascade. aai.org This process involves the upregulation of p53 and the activation of caspase-9. aai.org In human choriocarcinoma cancer cells, BaP-induced apoptosis was linked to increased ROS levels and the activation of the endoplasmic reticulum-stress pathway. researchgate.net

Immunomodulatory Research Related to this compound

Effects on Lymphoid and Myeloid Lineages in Experimental Models

PAHs are known to be immunosuppressive, affecting both lymphoid and myeloid cell lineages. nih.gov In experimental models, DMBA treatment has been shown to cause a significant decrease in pro/pre B-lymphocytes and immature B-lymphocytes in the bone marrow, while mature B-lymphocytes remained unaffected. nih.gov In contrast, BaP treatment led to a decrease in pro/pre B-lymphocytes but did not affect immature or mature B-lymphocytes. nih.gov

With regard to the myeloid lineage, DMBA treatment resulted in a 50% depletion of Gr-1 positive cells, which include monocytes and neutrophils. nih.gov Specifically, both monocytes and neutrophils were depleted following DMBA treatment. nih.gov BaP treatment, on the other hand, caused a decrease in neutrophils but an increase in monocytes. nih.gov Colony-forming unit (CFU) assays have demonstrated a rapid suppression of both lymphoid (CFU-preB) and myeloid (CFU-GM) progenitor cells in mice treated with DMBA. nih.gov These findings indicate that different PAHs can have distinct effects on hematopoietic cell populations in the bone marrow.

The immunosuppressive effects of PAHs also extend to peripheral immune cells. Exposure to BaP has been shown to decrease the numbers of B and T lymphocytes in the blood and spleen of rainbow trout. researchgate.net

Mechanistic Studies of Immune System Alterations

The immunotoxicity of PAHs is closely linked to their metabolic activation. The enzyme cytochrome P450 1B1 (Cyp1b1), which is expressed in hematopoietic cells, has been shown to be crucial for the DMBA-mediated suppression of bone marrow cellularity and the loss of progenitor cells. nih.gov This suggests that local metabolism of the PAH within the bone marrow is a key event in its immunotoxicity.

The aryl hydrocarbon receptor (AhR) is another critical component in the mechanism of PAH-induced immunotoxicity. As a ligand-activated transcription factor, AhR activation by PAHs can lead to altered gene expression in immune cells, contributing to immunosuppression. oup.com

The immunosuppressive effects of DMBA have been demonstrated to impair both cell-mediated and humoral immunity. nih.gov Studies have shown that DMBA exposure suppresses the proliferation of splenocytes in response to mitogens and alloantigens, and it also depresses the activity of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs). nih.govnih.gov The suppression of CTL generation could be restored by the addition of interleukin-2 (B1167480) (IL-2), suggesting that DMBA-induced deficits in T-helper cell function may be a key mechanism. nih.gov The metabolic activation of DMBA in the spleen, particularly by microsomal epoxide hydrolase (mEH), appears to be essential for its immunotoxicity in this organ. researchgate.netjst.go.jp

Table of Effects of Prototypical PAHs on Immune Cells

Compound Cell Type Effect Experimental Model
DMBA Pro/pre B-lymphocytes Decrease Mouse Bone Marrow nih.gov
DMBA Immature B-lymphocytes Decrease Mouse Bone Marrow nih.gov
DMBA Gr-1+ Myeloid Cells Depletion Mouse Bone Marrow nih.gov
DMBA Lymphoid Progenitors (CFU-preB) Suppression Mouse Bone Marrow nih.gov
DMBA Myeloid Progenitors (CFU-GM) Suppression Mouse Bone Marrow nih.gov
BaP Pro/pre B-lymphocytes Decrease Mouse Bone Marrow nih.gov
BaP Neutrophils Decrease Mouse Bone Marrow nih.gov
BaP Monocytes Increase Mouse Bone Marrow nih.gov
BaP B and T lymphocytes Decrease Rainbow Trout Blood/Spleen researchgate.net

Research into the Carcinogenic Mechanisms and Tumorigenic Activity of 7,10 Dimethylbenzo a Pyrene

Comparative Tumor Initiation and Promotion Studies in Experimental Animal Models

Tumor initiation and promotion studies, particularly in murine models, are a cornerstone of carcinogenicity research. These models allow for a controlled assessment of a compound's ability to induce the initial genetic mutations that lead to cancer (initiation) and to stimulate the subsequent proliferation of these mutated cells into tumors (promotion).

Studies utilizing the two-stage carcinogenesis model on mouse skin have been pivotal in elucidating the tumorigenic activity of 7,10-Dimethylbenzo[a]pyrene. In a key comparative study, the tumor-initiating capacity of this compound was evaluated against its parent compound, Benzo[a]pyrene (B130552) (BaP), and another methylated derivative, 10-methylbenzo[a]pyrene. tandfonline.comnih.gov Following initiation with the respective compounds, tumor development was promoted by repeated applications of tetradecanoylphorbol acetate.

The results were striking: at the tested initiating doses, no tumors were observed in the animal groups treated with this compound. tandfonline.comnih.gov This lack of tumorigenic response indicates that this compound is inactive as a tumor initiator in this widely used experimental model. In contrast, Benzo[a]pyrene induced tumors in a significant percentage of the animals, demonstrating its activity as a tumor initiator. tandfonline.comnih.gov

Tumor Initiation Activity on Mouse Skin

Compound Tumor Incidence (Animals with Tumors)
This compound 0%
Benzo[a]pyrene 25% - 40%
10-Methylbenzo[a]pyrene 20%

Data sourced from a comparative study on mouse skin. tandfonline.comnih.gov

The tumorigenic profile of this compound is distinct not only from its parent compound but also from other methylated derivatives. While this compound was found to be inactive, 10-methylbenzo[a]pyrene demonstrated moderate tumor-initiating activity, with a 20% incidence of tumor-bearing animals in the same study. tandfonline.comnih.gov This highlights that the position of methyl group substitution is a critical determinant of carcinogenic potential.

The parent compound, BaP, is a well-established carcinogen, and its activity serves as a benchmark. nih.gov Other methylated PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), are known to be exceptionally potent carcinogens, often more so than BaP itself. jst.go.jpresearchgate.net The complete lack of activity for this compound, when compared to the moderate activity of 10-methylbenzo[a]pyrene and the high activity of BaP and DMBA, underscores the unique structural and metabolic consequences of dimethyl substitution at the 7- and 10-positions of the benzo[a]pyrene molecule. tandfonline.comnih.govaacrjournals.org

Current research on the carcinogenicity of this compound has been predominantly focused on its effects as a tumor initiator in murine skin models. tandfonline.comnih.gov In contrast, the parent compound, Benzo[a]pyrene, has been shown to induce tumors in multiple organs in various animal models, including the lungs, forestomach, and mammary glands, following different routes of administration. nih.govinchem.org Similarly, other potent PAHs like 7,12-dimethylbenz[a]anthracene are known for their organ-specific carcinogenic effects, particularly in the mammary gland. jst.go.jp To date, there is a lack of available studies investigating the potential carcinogenicity of this compound in organs other than the skin.

Distinct Tumorigenic Profiles of this compound Compared to Benzo[a]pyrene and other Methylated PAHs

Structure-Activity Relationships Governing the Carcinogenic Potential of this compound

The stark difference in carcinogenic activity between this compound and its parent compound, Benzo[a]pyrene, is a direct consequence of its molecular structure. The "bay region" theory is central to understanding PAH carcinogenicity. This theory posits that the ultimate carcinogenic metabolites of many PAHs are diol epoxides formed in the sterically hindered "bay region" of the molecule. researchgate.netaacrjournals.org For Benzo[a]pyrene, this critical metabolic activation occurs at the 7, 8, 9, and 10 positions. aacrjournals.orgresearchgate.net

The presence of methyl groups at both the 7- and 10-positions in this compound appears to block or significantly impede the necessary metabolic activation sequence within this bay region. aacrjournals.orgaacrjournals.org Studies on other methylated PAHs have shown that methylation at a carbon atom within the terminal angular benzo ring, where the bay-region diol epoxides are formed, often leads to a decrease in or abolition of carcinogenic activity. aacrjournals.org The methyl groups can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450, or alter the electronic properties of the molecule, making the required epoxidation reactions unfavorable. aacrjournals.org The inactivity of this compound is a clear illustration of this structure-activity principle. tandfonline.comnih.gov

Molecular Mechanisms Underlying Differential Tumorigenic Potency

The tumorigenic potency of a PAH is determined by a complex interplay between metabolic activation, which converts the procarcinogen into its ultimate DNA-reactive form, and detoxification, which neutralizes and facilitates the excretion of the compound and its metabolites.

The primary pathway for the metabolic activation of Benzo[a]pyrene involves a series of enzymatic reactions. nih.govoup.com First, cytochrome P450 enzymes (like CYP1A1 and CYP1B1) introduce an epoxide across the 7,8-double bond. oup.com Epoxide hydrolase then converts this into trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene (BaP-7,8-diol). nih.gov This diol is the substrate for a second P450-catalyzed epoxidation at the 9,10-double bond, forming the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govresearchgate.net This highly reactive electrophile can then form stable covalent adducts with cellular DNA, leading to mutations that can initiate cancer. nih.govnih.gov

The lack of carcinogenicity in this compound strongly suggests a disruption in this critical activation pathway. tandfonline.comnih.gov The methyl groups at positions 7 and 10 are believed to sterically block the enzymes responsible for forming the initial 7,8-epoxide and the subsequent 9,10-epoxidation of the diol intermediate. aacrjournals.orgaacrjournals.org While specific metabolic studies on this compound are limited, research on the closely related 7-methylbenzo[a]pyrene (B1205412) showed that formation of the crucial 7,8-dihydrodiol was suppressed compared to the parent BaP. aacrjournals.org It is highly probable that the addition of a second methyl group at the 10-position further inhibits this metabolic activation sequence, effectively shifting the balance away from the formation of the ultimate carcinogen. This blockage prevents the generation of the reactive diol-epoxide, thereby nullifying the compound's tumor-initiating potential.

Influence of DNA Repair Mechanisms on Tumorigenic Outcome

The transformation of a chemical compound into a carcinogen is a multi-step process that involves metabolic activation, interaction with cellular macromolecules like DNA, and the subsequent cellular responses, including DNA repair. For polycyclic aromatic hydrocarbons (PAHs) such as this compound, the interaction with DNA and the efficiency of the cell's DNA repair machinery are critical determinants of whether exposure will lead to tumor formation.

Following metabolic activation, which for many PAHs results in the formation of highly reactive diol-epoxides, these ultimate carcinogens can bind covalently to DNA, forming bulky adducts. nih.govnih.gov These adducts, if not repaired, can disrupt the normal functioning of DNA, blocking replication and transcription, and leading to mutations during erroneous DNA synthesis. nih.govscispace.com The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key event in the initiation of cancer. nih.gov

The cell possesses several sophisticated DNA repair pathways to counteract the damage caused by chemical adducts. nih.gov The primary mechanisms for removing bulky PAH-DNA adducts are Nucleotide Excision Repair (NER) and, to a lesser extent, Base Excision Repair (BER). nih.govscispace.com

Nucleotide Excision Repair (NER): This is the major pathway for removing bulky, helix-distorting DNA lesions, which are characteristic of PAH adducts. nih.gov The NER process involves the recognition of the damage, unwinding of the DNA around the lesion, excision of the damaged single-stranded segment by endonucleases, synthesis of a new DNA strand using the intact strand as a template, and finally, ligation of the newly synthesized segment. Human cells can utilize a transcription-coupled repair process, a sub-pathway of NER, which preferentially repairs adducts on the transcribed strand of active genes. researchgate.net

Base Excision Repair (BER): While primarily responsible for repairing smaller lesions like those from oxidation or alkylation, BER can also be involved in the response to some forms of PAH-induced damage. nih.gov This pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed to restore the correct DNA sequence.

The tumorigenic outcome of exposure to a compound like this compound is therefore heavily influenced by the balance between the rate of DNA adduct formation and the rate of their removal by these repair mechanisms. If the repair systems are efficient and can remove the adducts before the cell divides, mutations are prevented, and the risk of carcinogenesis is low. Conversely, if the adducts are formed at a high rate, are resistant to repair, or if the DNA repair capacity of the cell is compromised, the likelihood of mutation and subsequent tumor development increases. scispace.com

Interestingly, in a comparative study on mouse skin, this compound did not induce any tumors, whereas its parent compound, benzo[a]pyrene, was tumorigenic. nih.gov This suggests that despite structural similarities and a presumed activation mechanism involving a diol-epoxide, the specific structural features of this compound or the adducts it forms may render it non-carcinogenic in this model. nih.gov This lack of tumorigenicity could be due to several factors influenced by the DNA repair system, such as the formation of adducts that are very rapidly and efficiently recognized and excised by the NER pathway, thus preventing the initiation of carcinogenesis.

Table 1: Key DNA Repair Pathways for PAH-DNA Adducts

Repair PathwayPrimary FunctionMechanism SummaryRelevance to this compound
Nucleotide Excision Repair (NER) Removes bulky, helix-distorting lesions. nih.govRecognition, excision of a short DNA segment containing the adduct, and resynthesis. researchgate.netThe principal defense mechanism against bulky adducts potentially formed by metabolically activated this compound.
Base Excision Repair (BER) Removes damaged bases that cause minor helix distortion. nih.govDamaged base is "flipped" out and cleaved by a DNA glycosylase, followed by repair of the resulting abasic site. nih.govMay play a secondary or supportive role in repairing certain types of DNA damage induced by the compound or its metabolites.
DNA Damage Tolerance (DDT) Allows replication to proceed past a lesion.Involves specialized translesion synthesis (TLS) polymerases that can insert a base opposite the adduct, albeit often with lower fidelity. scispace.comA potential source of mutations if adducts from this compound are not repaired by NER/BER prior to replication.

Development of Predictive Models for Carcinogenic Activity Based on Structural Features

Predicting the carcinogenic potential of chemical compounds without extensive and time-consuming animal testing is a major goal in toxicology and regulatory science. Quantitative Structure-Activity Relationship (QSAR) models are computational tools developed for this purpose. nih.govbiochempress.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, such as carcinogenicity. europa.eu For polycyclic aromatic hydrocarbons (PAHs), including methylated derivatives like this compound, QSAR models are built by correlating their carcinogenic potencies with specific structural, physicochemical, and quantum mechanical descriptors. biochempress.comresearchgate.net

The development of predictive models for PAH carcinogenicity has evolved from early theories to complex, statistically-driven approaches:

The Bay Region Theory: One of the earliest and most influential concepts is the "bay region" theory. researchgate.net This theory posits that the ultimate carcinogenic metabolites of many PAHs are diol epoxides where the epoxide ring is located in a sterically hindered, concave "bay region" of the molecule. nih.govresearchgate.net The electronic properties of this region facilitate the formation of a reactive carbonium ion, which readily attacks nucleophilic sites in DNA. researchgate.net The structure of this compound contains a bay region, and this feature would be a key descriptor in any QSAR model based on this theory.

Influence of Methylation: The presence and position of methyl groups significantly alter the electronic and steric properties of the parent PAH. Methylation can enhance or decrease carcinogenic activity depending on its location. It can influence the metabolic activation process, either by facilitating the formation of the ultimate carcinogen or by blocking it. In QSAR models, the position of methyl groups is a critical structural descriptor.

Physicochemical and Topological Descriptors: Modern QSAR models employ a wide range of calculated descriptors. biochempress.com These can include:

Physicochemical properties: Such as the logarithm of the octanol/water partition coefficient (log P), which describes a compound's hydrophobicity and influences its absorption and distribution. nih.gov

Topological indices: Numerical descriptors derived from the graph representation of the molecule, which characterize its size, shape, and degree of branching. biochempress.com

Quantum chemical descriptors: These are derived from molecular orbital calculations and describe electronic properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), charge distribution, and the stability of reactive intermediates. researchgate.net

Advanced Modeling Techniques: Researchers have used various statistical and machine learning methods to build predictive models, including multilinear regression, principal component analysis, and artificial neural networks. biochempress.com For instance, a study using molecular quantum similarity measures (MQSM) included this compound in its dataset to develop a QSAR model for the carcinogenic activity of a large set of PAHs. researchgate.net Such models seek to capture the complex, non-linear relationships between a molecule's features and its ability to cause cancer.

By integrating these diverse structural features into a hierarchical model, scientists can create predictive tools that classify compounds as likely positive or negative for carcinogenicity, providing a valuable method for screening and prioritizing chemicals for further toxicological evaluation. nih.gov

Table 2: Examples of Structural Features Used in Predictive Models for PAH Carcinogenicity

Descriptor TypeExample FeatureRelevance to Carcinogenicity Prediction
Geometric/Topological Presence and type of Bay RegionKey feature in the bay region theory, indicating a site prone to forming highly reactive diol-epoxides. researchgate.net
Geometric/Topological Molecular Size/Number of RingsCarcinogenicity in PAHs is often associated with the complexity and size of the molecule. nih.gov
Electronic Energy of HOMO/LUMORelates to the ease with which a molecule can be oxidized (metabolically activated) and its general reactivity. researchgate.net
Electronic Delocalization EnergyCalculation used to predict the stability of the carbonium ion formed from the diol-epoxide, a measure of its reactivity towards DNA. researchgate.net
Substituent Effects Position of Methyl GroupsMethylation can block or enhance metabolic activation pathways and alter the shape and electronic properties of the molecule.
Physicochemical Log P (Octanol/Water Partition)Indicates the lipophilicity of the compound, affecting its absorption, distribution, and ability to penetrate cell membranes. nih.gov

Advanced Research Methodologies and Analytical Techniques in 7,10 Dimethylbenzo a Pyrene Studies

Utilization of Advanced In Vitro Experimental Models (e.g., Organotypic Cultures, 3D Cell Models)

Traditional two-dimensional (2D) cell cultures, while foundational in toxicology, often fail to replicate the intricate cellular interactions and microenvironments of in vivo systems. nih.govnih.gov To bridge this gap, researchers are increasingly employing advanced in vitro models such as organotypic cultures and three-dimensional (3D) cell models to study the effects of compounds like 7,10-Dimethylbenzo[a]pyrene.

Three-dimensional cell culture models, including spheroids and organoids, offer a more physiologically relevant context by mimicking the complex architecture and cell-cell interactions of native tissues. nih.govvirologyresearchservices.com These models have demonstrated improved metabolic activity and greater sensitivity to a variety of chemicals when compared to conventional 2D cultures. researchgate.net For instance, studies using 3D HepaRG cell models to assess the genotoxicity of other PAHs like benzo[a]pyrene (B130552) have shown their utility in providing more accurate data on hepatotoxicity. researchgate.netacs.org The enhanced metabolic capabilities of these 3D models are crucial for studying compounds like this compound, which require metabolic activation to exert their biological effects. researchgate.netacs.org

Organotypic cultures, which involve the co-culture of different cell types to recreate a more tissue-like structure, provide an even more complex system. These models can better simulate the intricate processes of absorption, distribution, metabolism, and excretion (ADME) that a compound undergoes in an organism. The use of such models allows for a more nuanced understanding of the toxicological profile of this compound.

Table 1: Comparison of In Vitro Models for Toxicological Studies

Model Type Description Advantages for Studying this compound
2D Cell Culture Cells grown in a single layer on a flat surface. nih.gov High-throughput screening capabilities.
3D Spheroids Self-assembled spherical aggregates of cells. nih.gov More accurately mimics tumor microenvironments and tissue architecture. virologyresearchservices.com
Organoids Stem cell-derived 3D structures that self-organize to resemble a specific organ. nih.gov Provide a more physiologically relevant model for studying organ-specific toxicity. virologyresearchservices.com
Organotypic Cultures Co-culture of multiple cell types to recreate a tissue-like environment. Allows for the study of cell-cell interactions and complex biological responses.

Application of Transgenic and Gene Knockout Animal Models for Mechanistic Insights

Transgenic and gene knockout animal models are invaluable tools for dissecting the specific molecular pathways involved in the toxicity and carcinogenicity of chemical compounds. researchgate.net These models allow researchers to investigate the roles of individual genes in the metabolic activation, detoxification, and DNA repair processes related to this compound exposure. rivm.nl

For example, transgenic mice expressing human genes, such as the rasH2 mice which carry a human H-ras gene, can be used to assess the carcinogenic potential of substances. rivm.nl After exposure to a carcinogen, these mice often show increased expression of the transgene, predisposing them to tumor development. rivm.nl Similarly, knockout models, where a specific gene has been inactivated, can reveal the function of that gene in the compound's mechanism of action. researchgate.net For instance, mice lacking certain cytochrome P450 (CYP) enzymes, which are crucial for metabolizing PAHs, can help identify the specific enzymes responsible for activating this compound into its ultimate carcinogenic form. kcl.ac.uk Studies with benzo[a]pyrene in Xpa-deficient mice, which have impaired DNA repair, have shown increased tumor development, highlighting the role of this pathway in mitigating the effects of PAH-induced DNA damage. rivm.nl

The use of Cre-lox recombination systems allows for conditional gene expression or knockout in specific tissues or at specific times, providing even greater control and precision in these mechanistic studies. researchgate.net

High-Resolution Spectrometry for Metabolite and Adduct Fingerprinting

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical technique for identifying and quantifying the metabolites and DNA adducts of this compound. nih.gov This methodology is essential for understanding the metabolic pathways of the compound and for identifying the specific reactive intermediates that bind to DNA, a critical step in chemical carcinogenesis. nih.govneuropharmac.com

The process generally involves exposing a biological system (e.g., cells, tissues, or whole organisms) to the compound, followed by the extraction of metabolites and DNA. The DNA is then hydrolyzed to release the adducted nucleosides, which are subsequently separated by LC and analyzed by MS/MS. nih.gov This technique allows for the creation of a "fingerprint" of the various metabolites and DNA adducts formed. For instance, in studies of the related PAH, benzo[a]pyrene, LC-MS/MS has been used to identify specific diol-epoxide DNA adducts. nih.gov

Fluorescence line-narrowing spectroscopy is another sensitive technique used to distinguish between different conformations of DNA adducts, providing further insight into how these adducts interact with the DNA helix. researchgate.net These analytical methods are crucial for establishing a link between exposure, the formation of specific DNA lesions, and the ultimate biological outcomes. researchgate.net

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Biological Profiling

Omics technologies provide a global view of the molecular changes occurring within a biological system in response to an exposure. taylorfrancis.com The integration of genomics, proteomics, and metabolomics offers a comprehensive profile of the effects of this compound.

Genomics and Transcriptomics analyze changes in gene expression at the DNA and RNA levels, respectively. nih.govresearchgate.net These approaches can identify genes and signaling pathways that are perturbed by the compound, offering clues about its mechanism of action. nih.gov For example, transcriptomic analysis can reveal the upregulation of genes involved in xenobiotic metabolism or DNA repair.

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govresearchgate.net This can reveal changes in the abundance of key enzymes, such as cytochrome P450s or glutathione (B108866) S-transferases, which are involved in the metabolism and detoxification of PAHs. neuropharmac.com

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. nih.govresearchgate.net This can provide a snapshot of the metabolic state of a cell or organism and identify endogenous metabolites that are altered by exposure to this compound.

By integrating these different omics datasets, researchers can construct a more complete picture of the biological perturbations caused by this compound, from the initial gene expression changes to the resulting alterations in protein function and metabolic pathways. nih.govnih.gov

Computational and In Silico Approaches for Structure-Activity Relationship Prediction and Molecular Docking

Computational and in silico methods play an increasingly important role in toxicology by predicting the biological activity of compounds and elucidating their interactions with molecular targets. researchgate.net These approaches are particularly useful for studying structure-activity relationships (SAR), which examine how the chemical structure of a compound influences its biological effects.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neuropharmac.comresearchgate.net In the context of this compound, docking studies can be used to model the interaction of its metabolites with key biological macromolecules, such as DNA and various enzymes. researchgate.netresearchgate.net For example, in silico studies have been used to investigate the binding of diol-epoxides of other PAHs, like dibenzo[a,l]pyrene (B127179) and benzo[a]pyrene, to proteins involved in cell cycle regulation and DNA repair. neuropharmac.comresearchgate.net These studies can provide insights into why certain metabolites are more reactive or why they target specific sites on DNA. researchgate.net

By comparing the docking results of this compound with those of its parent compound, benzo[a]pyrene, and other methylated derivatives, researchers can develop SAR models that predict the carcinogenic potential of related compounds. nih.gov These computational approaches can help prioritize compounds for further experimental testing and contribute to a more mechanistic understanding of their toxicity. nih.gov

Table 2: Key Computational Approaches in this compound Research

Computational Approach Description Application to this compound
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein or DNA. neuropharmac.com To model the interaction of this compound metabolites with DNA and metabolic enzymes.
Structure-Activity Relationship (SAR) Relates the chemical structure of a molecule to its biological activity. nih.gov To predict the carcinogenic potential of this compound based on its structural features compared to other PAHs.
Quantitative Structure-Activity Relationship (QSAR) A type of SAR that uses statistical methods to model the relationship between structure and activity. To develop predictive models for the toxicity of methylated PAHs.

Future Directions and Emerging Research Avenues for 7,10 Dimethylbenzo a Pyrene

Unexplored Metabolic Pathways and Novel Metabolite Identification

The metabolism of benzo[a]pyrene (B130552) (B[a]P), a parent compound to 7,10-Dimethylbenzo[a]pyrene, is known to proceed through several pathways, including the formation of epoxides, dihydrodiols, phenols, and quinones. oup.com The primary route of metabolic activation involves cytochrome P450 (P450) enzymes, which convert B[a]P into reactive intermediates that can bind to DNA, leading to mutations and cancer initiation. oup.comresearchgate.net Key enzymes in this process include CYP1A1, CYP1A2, and CYP1B1. nih.gov

However, the metabolic pathways of methylated PAHs like this compound are not as well-defined. While it is understood that methylation can influence the rate and site of metabolic activation, the specific enzymes and novel metabolites involved in the biotransformation of this compound require further investigation. For instance, studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have shown that metabolism can occur at both the aromatic ring and the methyl groups, leading to a variety of hydroxylated and diol metabolites. asm.orgpnas.org Research using organisms like Mycobacterium vanbaalenii PYR-1, which can degrade a range of PAHs including DMBA, has revealed both known and novel metabolites, highlighting the potential for identifying previously unknown biotransformation products of this compound. asm.orgasm.orgasm.org

Future research should focus on:

Identifying the full spectrum of metabolites: Utilizing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize all metabolic products of this compound.

Elucidating the enzymatic pathways: Investigating the specific roles of different cytochrome P450 isoforms and other phase I and phase II enzymes in the metabolism of this compound.

Exploring microbial degradation pathways: Studying the metabolic capabilities of various microorganisms to identify novel catabolic pathways and enzymes that could be harnessed for bioremediation. researchgate.net

Investigation of Epigenetic Modifications Induced by this compound

Epigenetic modifications, such as DNA methylation and histone alterations, are increasingly recognized as crucial mechanisms in carcinogenesis. semanticscholar.orgfrontiersin.org Exposure to carcinogens like B[a]P can induce significant changes in the epigenome, leading to altered gene expression that promotes tumor development. nih.govencyclopedia.pub For instance, B[a]P and its metabolites can cause both hypermethylation and hypomethylation of DNA, affecting the expression of oncogenes and tumor suppressor genes. semanticscholar.orgencyclopedia.pub

The epigenetic effects of this compound are largely unexplored. It is plausible that, similar to its parent compound, it can induce epigenetic changes that contribute to its carcinogenicity. Research on DMBA has shown that it can alter histone abundance, suggesting another layer of epigenetic regulation. oup.com

Key areas for future investigation include:

DNA Methylation Profiling: Conducting genome-wide DNA methylation studies to identify specific CpG sites and gene promoters that are differentially methylated following exposure to this compound.

Histone Modification Analysis: Investigating the impact of this compound on various histone modifications, such as acetylation, methylation, and phosphorylation, and identifying the enzymes responsible for these changes.

Non-coding RNA Expression: Examining the role of non-coding RNAs, including microRNAs and long non-coding RNAs, in mediating the epigenetic effects of this compound.

Advanced Biomarker Development for this compound Exposure and Effect

Developing sensitive and specific biomarkers is essential for assessing human exposure to this compound and for predicting potential health risks. Current biomarkers for PAH exposure often rely on measuring urinary metabolites or DNA adducts of parent compounds like B[a]P. nih.goviarc.fr For example, 1-hydroxypyrene (B14473) in urine is a commonly used biomarker of PAH exposure. iarc.fr DNA adducts, such as those formed by the reactive metabolite of B[a]P, anti-benzo[a]pyrene-7,8-diol-9,10-oxide (BPDE), are considered biomarkers of effect. nih.govoatext.com

For this compound, there is a need to develop specific biomarkers that can distinguish its exposure from that of other PAHs. Studies on B[a]P have identified several metabolites in blood and urine that could serve as potential biomarkers, including 3-hydroxybenzo[a]pyrene and various dihydrodiols. researchgate.netmdpi.com

Future research in this area should focus on:

Identifying unique metabolic fingerprints: Using metabolomics to identify unique patterns of metabolites in urine, blood, or other tissues that are specific to this compound exposure.

Developing adduct-specific antibodies: Creating monoclonal antibodies that can specifically detect DNA or protein adducts formed by the reactive metabolites of this compound.

Validating epigenetic markers: Assessing whether specific DNA methylation or histone modification patterns can serve as reliable biomarkers of exposure and early biological effects.

Systems Biology Approaches to Model Cellular Networks Perturbed by this compound

Systems biology offers a powerful approach to understand the complex cellular responses to toxicant exposure. By integrating data from genomics, proteomics, metabolomics, and transcriptomics, it is possible to construct models of the cellular networks that are perturbed by compounds like this compound. nih.gov Such models can help to identify key pathways and molecular drivers of toxicity.

Studies on pyrene (B120774) and other PAHs in organisms like Mycobacterium vanbaalenii PYR-1 have demonstrated the utility of systems biology in reconstructing complete metabolic degradation pathways. asm.orgnih.govasm.org These studies combine genomic and proteomic data to identify the enzymes and genes involved in PAH metabolism. nih.govasm.org

Future directions for systems biology research on this compound include:

Integrative Omics Analysis: Combining multiple "omics" datasets to build comprehensive models of the cellular response to this compound, from initial metabolic activation to downstream effects on signaling pathways and gene regulation.

Network Modeling: Using computational tools to model the interactions between genes, proteins, and metabolites that are affected by this compound exposure, in order to identify critical nodes and pathways for targeted intervention.

Predictive Toxicology: Developing predictive models that can forecast the toxicity of this compound and other PAHs based on their chemical structure and their predicted interactions with cellular networks.

Design of Intervention Strategies Based on Mechanistic Understanding of this compound Activity

A thorough understanding of the mechanisms of action of this compound is crucial for designing effective intervention strategies to prevent or mitigate its adverse health effects. academicjournals.org These strategies could target various stages of the carcinogenic process, from metabolic activation to DNA damage and tumor promotion.

Chemopreventive agents, including natural compounds found in fruits and vegetables, have shown promise in inhibiting the carcinogenicity of PAHs like B[a]P and DMBA. frontiersin.orgnih.govwaocp.org These agents can act through various mechanisms, such as inhibiting phase I enzymes, inducing phase II detoxification enzymes, and scavenging reactive oxygen species. nih.gov

Future research should focus on:

Identifying novel chemopreventive agents: Screening natural and synthetic compounds for their ability to inhibit the metabolic activation of this compound or to block its downstream effects.

Developing targeted therapies: Designing drugs that specifically target key enzymes or signaling pathways involved in the carcinogenicity of this compound.

Exploring bioremediation strategies: Investigating the use of microorganisms with the ability to degrade this compound for the cleanup of contaminated environments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,10-Dimethylbenzo[a]pyrene, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves alkylation of benzo[a]pyrene precursors. Newman & Kumar (1977) demonstrated selective methylation using dimethyl sulfate under controlled pH and temperature (5–10°C) to minimize byproducts like mono-methylated isomers . Purity optimization requires chromatographic separation (e.g., silica gel column chromatography) and spectroscopic validation (UV-Vis, NMR) .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with fluorescence detection is preferred due to its resolution of PAH isomers. For example, using a C18 column with acetonitrile/water gradients achieves baseline separation from co-eluting dimethylbenzofluoranthenes . Quantification requires calibration with certified reference materials (e.g., 50 mg/L toluene solutions, CAS 63104-33-6) .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Cytochrome P450-mediated oxidation forms diol-epoxides, which conjugate with glutathione via GST enzymes. In vitro assays using hepatic microsomes and cytosolic fractions (e.g., rat liver S9) confirm regioselective metabolism, with diastereomer ratios influenced by methyl group steric effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported mutagenicity data for this compound?

  • Methodological Answer : Apply the FINER criteria:

  • Feasibility : Use standardized Ames test protocols (TA98 strain ± S9 metabolic activation).
  • Novelty : Compare results across cell lines (e.g., human hepatoma vs. rodent models) to assess species-specific metabolic activation .
  • Relevance : Conduct dose-response analyses to distinguish threshold effects from assay variability .

Q. What methodological considerations are critical when isolating this compound from complex PAH mixtures using HPLC?

  • Methodological Answer :

ParameterOptimal ConditionEvidence Source
Column TypeC18 reverse-phase (5 μm)
Mobile PhaseAcetonitrile/water (75:25 v/v)
Flow Rate1.0 mL/min
DetectionFluorescence (λexem = 290/430 nm)
  • Pre-column cleanup (e.g., solid-phase extraction) reduces matrix interference .

Q. What strategies optimize the use of isotopic labeling in tracing the environmental fate of this compound?

  • Methodological Answer : Synthesize <sup>13</sup>C-labeled analogs via Pd-catalyzed cross-coupling reactions. Use LC-MS/MS with multiple reaction monitoring (MRM) for trace detection in soil/water systems. Degradation studies should control for photolysis (UV irradiation) and microbial activity (sterile vs. non-sterile conditions) .

Q. How do variations in experimental models (e.g., in vitro vs. in vivo) affect the interpretation of this compound’s carcinogenic potential?

  • Methodological Answer :

  • In vitro : Use human bronchial epithelial cells (BEAS-2B) to study DNA adduct formation via <sup>32</sup>P-postlabeling .
  • In vivo : Rodent models require chronic dosing (≥6 months) to observe tumorigenesis in target organs (e.g., lung, liver). Compare adduct persistence using immunohistochemistry .
  • Data Integration : Meta-analysis of dose-response curves across models clarifies human relevance .

Key Considerations for Experimental Design

  • Contradiction Analysis : When replication fails (e.g., variable Ames test results), audit metabolic activation systems (S9 batch variability) and purity of test compound (≥97% by HPLC) .
  • Ethical Frameworks : Align carcinogenicity studies with ARRIVE guidelines for animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7,10-Dimethylbenzo[a]pyrene
Reactant of Route 2
7,10-Dimethylbenzo[a]pyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.